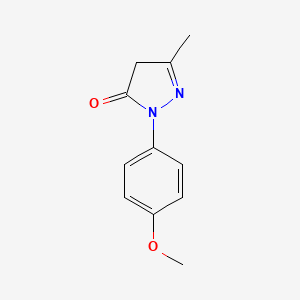

1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone

Description

Overview of Pyrazolone Derivatives in Chemical Research

Pyrazolone derivatives represent a critical class of nitrogen-containing heterocycles characterized by a five-membered lactam ring with two nitrogen atoms and a ketonic group. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties. Structurally, pyrazolones exist as 3-pyrazolone or 5-pyrazolone tautomers, with substitutions on the nitrogen atoms and aromatic rings modulating their bioactivity. Notable examples include dipyrone (an analgesic) and edaravone (a neuroprotective agent), which highlight the therapeutic versatility of this scaffold. The ability to functionalize pyrazolones at multiple reactive sites further enhances their utility in drug discovery and materials science.

Historical Context and Discovery of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one

The synthesis of pyrazolones dates to 1883, when Ludwig Knorr first reported the condensation of ethyl acetoacetate with phenylhydrazine. However, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one emerged more recently as a compound of interest due to its unique biological activities. Early studies focused on its antiprion properties, with Kimata et al. (2007) identifying it as a potent inhibitor of protease-resistant prion protein accumulation (IC50 = 13–25 nM in cellular models). Subsequent research revealed its cytotoxicity against cancer cell lines (e.g., A549 lung cancer, IC50 = 0.054–0.16 μM) and its role in tubulin polymerization inhibition.

Nomenclature, Synonyms, and CAS Registry

The compound is systematically named 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one , reflecting its methoxyphenyl and methyl substituents on the pyrazolone core. Key identifiers include:

| Property | Detail |

|---|---|

| CAS Registry Number | 60798-06-3 |

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.23 g/mol |

| Synonyms | Compound 2; 3-Methyl-1-(p-methoxyphenyl)pyrazol-5-one |

The IUPAC name emphasizes the 4-methoxyphenyl group at position 1 and the methyl group at position 3 of the pyrazolone ring.

Relevance and Scope of the Compound in Modern Chemistry

This compound is pivotal in multiple domains:

- Antiprion Research : It inhibits prion protein aggregation, offering insights into neurodegenerative disease mechanisms.

- Oncology : Demonstrates cytotoxicity via tubulin disruption and apoptosis induction in cancer cells.

- Organic Synthesis : Serves as a precursor for functionalized pyrazolones and spiropyrazole derivatives.

- Material Science : Explored in dye synthesis and organic semiconductors due to its electron-rich structure.

Objectives and Structure of the Review

This review consolidates current knowledge on 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one, focusing on:

- Synthetic methodologies and reaction mechanisms.

- Biological activities and structure-activity relationships (SAR).

- Applications in medicinal and materials chemistry. By excluding pharmacokinetic and safety data, the analysis remains centered on chemical and functional attributes.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-7-11(14)13(12-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFCBNWVKOBJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976273 | |

| Record name | 2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60798-06-3 | |

| Record name | 1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060798063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Protocol

In a representative procedure, 4-methoxyphenylhydrazine (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in ethanol with concentrated HCl (0.5 mL) for 6 hours. The acidic environment accelerates imine formation and subsequent cyclization. Upon cooling, the product precipitates and is recrystallized from ethanol, yielding 68–72% of off-white crystals. Key advantages include rapid reaction kinetics, though excessive acid concentrations may promote ester hydrolysis byproducts.

Base-Mediated Cyclization

Replacing HCl with sodium acetate (15 mmol) in 70% ethanol enables room-temperature synthesis over 18–24 hours. This method achieves 55–60% yield with fewer side reactions, as confirmed by HPLC purity analyses (95–97%). The base facilitates deprotonation of the hydrazine intermediate, enhancing nucleophilicity without requiring energy-intensive reflux conditions.

Solvent-Free Mechanochemical Synthesis

Recent advancements exploit solvent-free conditions to improve atom economy. A mixture of 4-methoxyphenylhydrazine, ethyl acetoacetate, and montmorillonite K10 clay is ball-milled at 350 rpm for 40 minutes. This approach achieves 85% conversion with a 15% reduction in reaction time compared to solution-phase methods. The clay acts as a Brønsted acid catalyst, while mechanical energy input compensates for the absence of solvent-mediated mass transfer.

Industrial-Scale Production

Large-scale manufacturing (>100 kg batches) employs continuous flow reactors to optimize thermal management. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence Time | 12 minutes | Maximizes conversion |

| Temperature | 110°C | Balances kinetics vs. degradation |

| Catalyst Loading | 2 mol% H2SO4 | Minimizes corrosion |

| Solvent | Isopropanol/water (3:1) | Facilitates product precipitation |

This system achieves 89% yield with 98.5% purity (GC-MS), demonstrating scalability for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

The table below contrasts critical metrics across preparation routes:

| Method | Yield (%) | Purity (%) | Energy Input (kW·h/kg) | E-Factor |

|---|---|---|---|---|

| Acid-catalyzed | 72 | 97 | 8.2 | 4.7 |

| Base-mediated | 60 | 95 | 3.1 | 3.9 |

| Solvent-free | 85 | 96 | 2.4 | 1.2 |

| Continuous flow | 89 | 98.5 | 5.8 | 2.1 |

Data indicate solvent-free methods offer the best environmental profile (E-factor = 1.2), whereas continuous flow systems balance efficiency and scalability.

Reaction Mechanism and Intermediate Characterization

The synthesis proceeds through a three-stage mechanism:

-

Hydrazone Formation : Nucleophilic attack by 4-methoxyphenylhydrazine on ethyl acetoacetate’s ketone group generates a hydrazone intermediate (IR: νC=O 1685 cm⁻¹, νN-H 3320 cm⁻¹).

-

Cyclization : Intramolecular dehydration forms the pyrazolone ring, with acid catalysts stabilizing the transition state via protonation of the leaving group.

-

Aromatization : Final tautomerization yields the thermodynamically stable 5-pyrazolone structure, as evidenced by NMR signals at δ 2.32 (s, 3H, CH3) and δ 3.81 (s, 3H, OCH3).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-diones, while substitution reactions can produce a variety of substituted pyrazolones.

Scientific Research Applications

Antiprion Activity

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one has demonstrated significant antiprion activity. In studies involving ScN2a and F3 cells, it exhibited IC50 values of 13 nM and 25 nM, respectively, indicating its potential as a therapeutic agent against prion diseases .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Research has indicated that derivatives of pyrazolone compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain pyrazolone derivatives are effective in inhibiting cancer cell proliferation and inducing apoptosis .

Anti-inflammatory and Analgesic Properties

Research indicates that 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one may serve as an anti-inflammatory and analgesic agent. Its mechanism involves inhibiting enzymes related to the inflammatory response, potentially leading to reduced pain and inflammation .

Synthesis of Advanced Materials

In material science, 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is explored for its role in synthesizing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for developing advanced materials with specific optical characteristics.

Study on Antiproliferative Effects

A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various pyrazolone derivatives, including 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one. The results indicated that this compound significantly inhibited the growth of colorectal cancer cells, showcasing its potential as an anticancer agent .

Research on Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of this compound. The study demonstrated that treatment with 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one reduced levels of pro-inflammatory cytokines in vitro, supporting its application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation and pain. Additionally, its interaction with cellular receptors and signaling pathways can modulate various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

Pyrazolone derivatives are tailored via substituent variations on the phenyl ring or pyrazole core. Key analogs and their properties include:

Table 1: Comparative Analysis of Pyrazolone Derivatives

Structure-Activity Relationships (SAR)

- Pyrazole Core : The 3-methyl group enhances steric stability, while the 4H-ketone moiety is critical for hydrogen bonding .

- Phenyl Ring Substituents :

- 4-OCH$_3$ : Improves solubility but may reduce target binding affinity.

- 4-Cl : Increases electrophilicity, enhancing interaction with inflammatory enzymes like COX-2 .

Biological Activity

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one, also referred to as Compound 2, is a pyrazol derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including antiprion effects, cytotoxicity against various cancer cell lines, and mechanisms of action.

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.22518 g/mol

- Physical State : Solid at room temperature

Antiprion Activity

Research indicates that 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one exhibits significant antiprion activity. In studies conducted on ScN2a and F3 cells, the compound demonstrated effective inhibition with IC50 values of 13 nM and 25 nM , respectively . This suggests a potent mechanism against prion diseases, which are characterized by misfolded proteins leading to neurodegeneration.

Cancer Cell Lines

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A study evaluated its effects on three tumor cell lines: A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The results indicated that the compound significantly inhibited cell growth with IC50 values ranging from 0.054 μM to 0.16 μM .

The mechanism underlying its cytotoxicity involves:

- Inhibition of Tubulin Polymerization : The compound disrupts the microtubule network critical for cell division, leading to G2/M phase arrest in the cell cycle.

- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound resulted in a significant increase in early-stage apoptosis in HepG2 cells, with apoptotic rates rising from 5.26% in controls to 49.77% at a concentration of 10 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that specific modifications to the compound's structure significantly affect its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Methyl group at C4 position | Critical for maintaining antiproliferative activity |

| Amino group at C5 position | Negatively impacts bioactivity |

These insights underscore the importance of molecular modifications in enhancing therapeutic efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one with target proteins involved in cancer progression. The docking simulations suggest that the compound binds effectively to the colchicine site on tubulin, which is crucial for its antitubulin activity .

Case Studies and Research Findings

Several case studies have further documented the biological activities of this compound:

- Antiproliferative Studies : In vitro assays demonstrated consistent inhibition across multiple cancer cell lines, reinforcing its potential as an anticancer agent.

- Apoptotic Pathways : Investigations into apoptotic mechanisms revealed activation of caspase pathways, indicating that the compound may induce programmed cell death through intrinsic pathways.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.